Trimethoprim-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

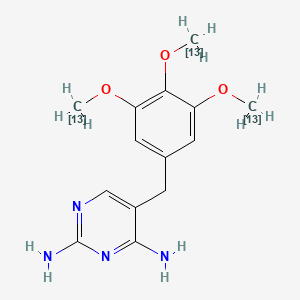

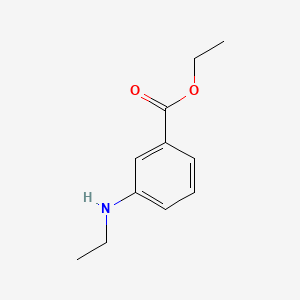

Trimethoprim-13C3 is a deuterium-labeled variant of Trimethoprim . Trimethoprim is an antifolate antibiotic often used in combination with sulfamethoxazole to treat a number of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract . It inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF). This prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival .

Molecular Structure Analysis

The molecular formula of Trimethoprim-13C3 is 13C3 C11 H18 N4 O3, and it has a molecular weight of 293.30 . It is structurally and chemically related to pyrimethamine, another antifolate antimicrobial used in the treatment of plasmodial infections .

Chemical Reactions Analysis

Trimethoprim has been involved in multicomponent reactions to create novel antibiotic compounds. The Groebke-Blackburn-Bienaymé reaction involving this α-aminoazine, with a range of aldehydes and isocyanides, has afforded the desired adducts in one-step .

Physical And Chemical Properties Analysis

Trimethoprim is a white or yellowish-white powder, very slightly soluble in water, slightly soluble in ethanol . Its chemical structure is 5-(3, 4, 5-Trimethoxybenzyl) pyrimidine -2, 4-diamine, and it has a molecular weight of 290.3 g/mole .

Aplicaciones Científicas De Investigación

Trimethoprim-13C3: A Comprehensive Analysis of Scientific Research Applications

Antibacterial Research: Trimethoprim-13C3 can be used as a reference material in the study of antibacterial agents. It is particularly useful in understanding the mechanism of action of Trimethoprim as an inhibitor of bacterial dihydrofolate reductase (DHFR), which is crucial for synthesizing tetrahydrofolic acid required for bacterial DNA synthesis .

Mecanismo De Acción

Target of Action

Trimethoprim-13C3 primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF), which is essential for the synthesis of bacterial DNA .

Mode of Action

Trimethoprim-13C3 acts as a reversible inhibitor of dihydrofolate reductase . By binding to this enzyme, it prevents the conversion of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the synthesis of bacterial nucleic acids and proteins, leading to the cessation of bacterial survival .

Biochemical Pathways

The inhibition of dihydrofolate reductase by Trimethoprim-13C3 affects the biosynthesis pathways of thymidylate and purines, as well as several amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . By blocking these pathways, Trimethoprim-13C3 disrupts the production of essential metabolites, thereby inhibiting bacterial growth .

Pharmacokinetics

Trimethoprim-13C3 is readily absorbed after oral administration . It has a relatively large volume of distribution, averaging about 100L, and is widely distributed in body fluids and tissues . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The primary result of Trimethoprim-13C3’s action is the inhibition of bacterial growth . By disrupting the synthesis of bacterial DNA and proteins, it prevents the bacteria from multiplying and ultimately leads to their death . This makes Trimethoprim-13C3 effective in treating a variety of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract .

Direcciones Futuras

Trimethoprim is currently being investigated as definitive therapy for a wide range of infections, including bacterial exacerbations of chronic bronchitis, bacterial pneumonia, and typhoid fever . As for Trimethoprim-13C3, it is likely to be used in research and development, particularly in studies related to the metabolism and pharmacokinetics of Trimethoprim.

Propiedades

IUPAC Name |

5-[[3,4,5-tri((113C)methoxy)phenyl]methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676180 |

Source

|

| Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189970-95-3 |

Source

|

| Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Oxireno[4,5]pyrano[3,2-c]pyridine(9CI)](/img/no-structure.png)